(1H-Indol-3-yl)boronic Acid: A Comprehensive Technical Guide to its Chemical Properties and Synthetic Utility
(1H-Indol-3-yl)boronic Acid: A Comprehensive Technical Guide to its Chemical Properties and Synthetic Utility
Introduction: The Strategic Importance of the Indole-3-Boronic Acid Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its functionalization is therefore a critical endeavor in drug discovery and materials science. Among the diverse reagents developed for this purpose, (1H-Indol-3-yl)boronic acid has emerged as a uniquely versatile and powerful building block.[3] Its stability, relative non-toxicity, and exceptional utility in carbon-carbon bond-forming reactions make it an indispensable tool for researchers.[1][2][4]
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of (1H-Indol-3-yl)boronic acid. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in mechanistic principles to empower researchers in leveraging this key synthetic intermediate.
Synthesis and Availability
The preparation of indolylboronic acids has evolved significantly, offering various routes to access this key reagent. The traditional and still widely cited method involves a bromine-lithium exchange reaction. This process typically starts with 3-bromoindole, which undergoes metalation with an organolithium reagent like n-BuLi at low temperatures, followed by electrophilic trapping of the resulting indolyl-lithium species with a trialkyl borate (e.g., triisopropyl borate).[1] Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
More contemporary methods, driven by the need for efficiency and functional group tolerance, focus on the direct C-H activation and borylation of the indole core.[1][5] These reactions are often catalyzed by transition metals such as iridium or rhodium, which can selectively functionalize the C-H bond at the 3-position (among others) with borylating agents like bis(pinacolato)diboron (B₂pin₂).[1][5][6]
Caption: Key synthetic routes to (1H-Indol-3-yl)boronic acid.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful application. (1H-Indol-3-yl)boronic acid is typically a stable, solid compound under standard laboratory conditions.
Table 1: Physicochemical Properties of (1H-Indol-3-yl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈BNO₂ | [7] |
| Molecular Weight | 160.97 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 170-175 °C | [8] |
| Storage | 2-8°C, under inert atmosphere | [8] |
Expert Analysis of Spectroscopic Data
While raw data is useful, expert interpretation provides true insight. The spectroscopic signature of (1H-Indol-3-yl)boronic acid is distinctive.
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole ring. The proton at the C2 position is typically a singlet or a narrowly coupled doublet around 7.0-7.5 ppm. The N-H proton signal is often broad and can be found over a wide chemical shift range (δ 8.0-11.0 ppm), while the two protons of the B(OH)₂ group present as a broad, exchangeable singlet.
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¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the indole core, with the C3 carbon bearing the boronic acid group appearing at a characteristic downfield shift.
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¹¹B NMR: This technique is exceptionally informative for organoboron compounds. (1H-Indol-3-yl)boronic acid, having a trigonal planar sp²-hybridized boron atom, exhibits a chemical shift in the range of δ 27–33 ppm.[9] This is a critical diagnostic peak. In the presence of a base, the boron center becomes sp³-hybridized by coordinating with a hydroxide or alkoxide ion, forming a tetrahedral boronate species. This structural change results in a significant upfield shift to approximately δ 4–10 ppm.[9] This observable shift provides direct evidence of the "activation" step required for Suzuki-Miyaura coupling.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (1H-Indol-3-yl)boronic acid is its role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmaceutical agents.[11][12]
Mechanistic Deep Dive: The "Why" Behind the Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
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Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide, R¹-X). This forms a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[11]
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Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. Crucially, this step does not proceed efficiently with the neutral boronic acid. A base (e.g., K₂CO₃, CsF, K₃PO₄) is required to activate the boronic acid, converting it into a more nucleophilic boronate 'ate' complex [R²-B(OH)₃]⁻.[13] This negatively charged species readily transfers its organic group (the indol-3-yl fragment) to the electrophilic Pd(II) center, displacing the halide.
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Reductive Elimination: The final step involves the two organic groups (R¹ and R²) on the palladium center coupling together. This forms the new C-C bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative coupling of (1H-Indol-3-yl)boronic acid with 4-bromoanisole. Each component and step is justified to ensure reproducibility and understanding.
Objective: Synthesize 3-(4-methoxyphenyl)-1H-indole.
Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| (1H-Indol-3-yl)boronic acid | 160.97 | 193 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Methodology:
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Inert Atmosphere Preparation (Causality: Catalyst Protection): To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), (1H-Indol-3-yl)boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Expertise & Experience: The use of a slight excess (1.2 equiv) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a broad range of couplings. K₂CO₃ is a moderately strong base sufficient for boronate formation without causing hydrolysis of sensitive functional groups.
-
-
Solvent Addition (Causality: Reagent Solubility): Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Introduce the 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Expertise & Experience: The dioxane/water solvent system is effective because it dissolves the organic substrates (in dioxane) and the inorganic base (in water), creating a biphasic system where the reaction occurs efficiently at the interface. Degassing the solvents (by sparging with Ar or N₂ for 15-20 min) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution (Causality: Thermal Activation): Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Expertise & Experience: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the two phases, increasing the reaction rate.
-
-
Reaction Monitoring (Causality: Process Control): Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting aryl halide is consumed.
-
Workup and Extraction (Causality: Product Isolation): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
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Expertise & Experience: The workup removes the inorganic salts and water-soluble components. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification (Causality: Purity Assurance): Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Trustworthiness: This final purification step is essential to isolate the product from residual reagents, catalyst, and any side products, ensuring the final compound is of high purity for subsequent use or characterization.
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Stability, Handling, and Safety
While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic conditions or during prolonged exposure to silica gel during chromatography.[14] For sensitive applications, protection of the indole N-H with groups like Boc or Tosyl can enhance stability and modulate reactivity.[15][16][17]
Safety Precautions: (1H-Indol-3-yl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation and may cause respiratory irritation.[3][8]
Conclusion
(1H-Indol-3-yl)boronic acid is far more than a simple chemical; it is a strategic enabler for the construction of molecular complexity. Its well-defined physicochemical properties, predictable reactivity, and central role in the robust Suzuki-Miyaura coupling make it a foundational reagent in modern organic synthesis. For researchers in drug discovery, a thorough understanding of its chemical behavior, from the subtle mechanics of boronate activation to the practical nuances of experimental setup, is essential for unlocking its full potential in the creation of novel, indole-based therapeutics.
References
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National Center for Biotechnology Information. (2025). (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. PubChem Compound Database. [Link]
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Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
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Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]
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MDPI. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]
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Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]
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Oakwood Chemical. (n.d.). (1-tosyl-1H-Indol-3-yl)boronic acid. Oakwood Chemical. [Link]
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Bull, J. A., et al. (2012). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 3(7), 735-757. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1475-1485. [Link]
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Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]
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Harris, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15011. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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